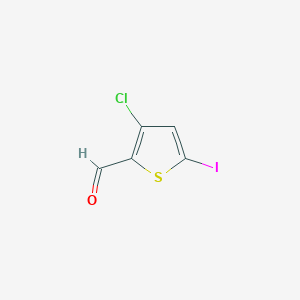

3-Chloro-5-iodothiophene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a molecular weight of 272.49 . It has been used in the synthesis of functionalized polyhalogenated thiophene derivatives .

Synthesis Analysis

The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde involves a condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodothiophene-2-carbaldehyde is represented by the InChI code1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H . The compound contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Chemical Reactions Analysis

Thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

3-Chloro-5-iodothiophene-2-carbaldehyde is a beige crystal with a melting point of 103–104°C (hexane). Its IR spectrum, ν, cm –1: 834, 1209, 1412, 1643, 1758, 2840, 3082. 1 H NMR spectrum, δ, ppm: 7.24 (1H, s, H-4); 9.87 (1H, s, CHO). 13 C NMR spectrum (151 MHz), δ, ppm: 86.5; 133.8; 138.4; 141.4; 180.0 .科学的研究の応用

Synthesis of 4H-thieno[3,2-c]chromenes

The iodination of 4-chloromethylthiophene-2-carbaldehyde, resulting in 4-chloromethyl-5-iodothiophene-2-carbaldehyde, is a critical step in the synthesis of 4H-thieno[3,2-c]chromenes. These compounds are obtained through palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, highlighting a significant application in the field of heterocyclic compound synthesis (Fisyuk et al., 2012).

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

In a study on photochemical synthesis, it was found that the irradiation of 5-iodo-thiophene-2-carbaldehyde leads to the production of 5-phenyl derivatives. This process demonstrates the reactivity of iodine-containing compounds like 3-Chloro-5-iodothiophene-2-carbaldehyde in photochemical reactions, which are more reactive and stable compared to bromine-bearing compounds (Antonioletti et al., 1986).

Synthesis of Arylthiophene-2-Carbaldehydes and Their Biological Evaluation

A series of novel 4-arylthiophene-2-carbaldehyde compounds, including derivatives of 3-Chloro-5-iodothiophene-2-carbaldehyde, were synthesized and evaluated for their biological properties. The compounds showed significant antibacterial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ali et al., 2013).

Iodination of Thiophene Derivatives

The iodination of thiophene derivatives, including 3-Chloro-5-iodothiophene-2-carbaldehyde, was explored using potassium dichloroiodate monohydrate. This study contributes to the understanding of electrophilic iodination and its role in synthesizing various thiophene-based compounds, essential in pharmaceutical and material science research (Sereda et al., 2020).

Safety and Hazards

作用機序

Biochemical Pathways

Without knowledge of the specific target and mode of action, it’s challenging to determine the exact biochemical pathways affected by 3-Chloro-5-iodothiophene-2-carbaldehyde .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific data on the compound’s stability under various conditions or its interaction with biological systems, it’s difficult to discuss how environmental factors might influence3-Chloro-5-iodothiophene-2-carbaldehyde .

特性

IUPAC Name |

3-chloro-5-iodothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXMUVKPORDUTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-iodothiophene-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

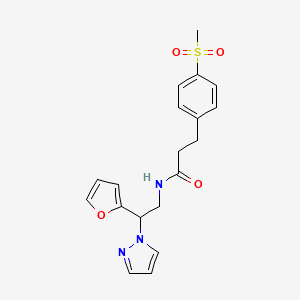

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

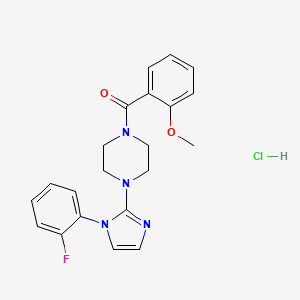

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

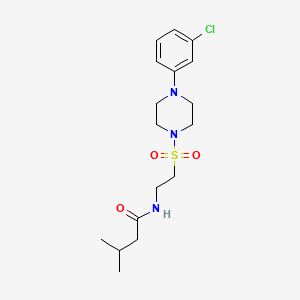

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)